molecular formula C8H3BrF2N2O2 B8285809 5-Bromo-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione

5-Bromo-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8285809
M. Wt: 277.02 g/mol
InChI Key: IUOYGLMHQOGWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H3BrF2N2O2 and its molecular weight is 277.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H3BrF2N2O2

Molecular Weight

277.02 g/mol

IUPAC Name

5-bromo-6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3BrF2N2O2/c9-4-5(11)2(10)1-3-6(4)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15)

InChI Key

IUOYGLMHQOGWGI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)Br)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (2.70 g, 18.5 mmol) and 3-bromo-4,5-difluoro-1,2-diaminobenzene (410 mg, 1.85 mmol) was heated to reflux under N2 for 15 h. The reaction was allowed to cool to room temperature and the dark-brown solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 215 mg (42%). A portion of this solid (150 mg) was taken and dissolved in 20 mL 1N NaOH with heating. The solution was treated with activated charcoal and filtered through a pad of Celite. The resulting solution was carefully acidified with 1N HCl (pH=1). Pale yellow needles slowly formed in the solution and were collected by vacuum filtration, rinsed with 20 mL of H2O and dried under vacuum (0.1 torr, 78° C.) to yield 67.8 mg of powdery pale yellow crystals, mp 306°-310° C. (dec). 1H NMR (d6 -DMSO) δ 7.09 (dd, 1H, J=7.5, H-8), 11.3 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/z 278 (M+2, 75), 276 (M+, 77), 250 (56), 248 (57), 14 1 (bp). EIHRMS calc. for C8H4BrF2N2O2 275.9346, found 275.9331.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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